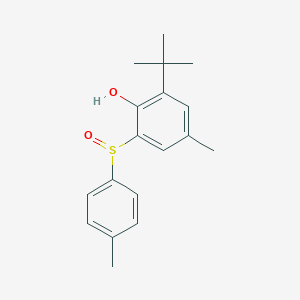
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with tert-butyl, methyl, and sulfinyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- typically involves multiple steps, including the introduction of tert-butyl and methyl groups to the phenol ring, followed by the addition of the sulfinyl group. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and sulfinyl chloride, under conditions such as Friedel-Crafts alkylation and sulfoxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-: Known for its antioxidant properties.
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-: Similar structure but lacks the sulfinyl group.
Uniqueness
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64791-00-0 |
|---|---|
Molecular Formula |
C18H22O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-6-(4-methylphenyl)sulfinylphenol |
InChI |
InChI=1S/C18H22O2S/c1-12-6-8-14(9-7-12)21(20)16-11-13(2)10-15(17(16)19)18(3,4)5/h6-11,19H,1-5H3 |
InChI Key |
YSPDBKADVFNDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC(=CC(=C2O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















